N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-11-4-9-15(12(2)10-11)17-20-21-18(23-17)19-16(22)13-5-7-14(24-3)8-6-13/h4-10H,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVTXKJGSSSJEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide typically involves the formation of the oxadiazole ring followed by the attachment of the methylsulfanylbenzamide group. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. Subsequent reactions with appropriate reagents yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-proliferative activities.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of sensors and other analytical tools due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. In cancer therapy, it is believed to induce apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting angiogenesis. The exact molecular targets and pathways are still under investigation, but studies suggest involvement of key enzymes and receptors.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues and their distinguishing features:
Physicochemical Properties
The target compound’s molecular weight is approximately 381.45 g/mol (calculated). Key comparisons:
- Solubility : The methylsulfanyl group enhances lipophilicity compared to sulfamoyl (LMM5) or pyridine (D35) groups, which introduce polarity .
- Melting Points : Analogues like 7e and LMM5 exhibit melting points of 134–178°C and >95% purity, similar to the target compound’s expected range .
Discussion of Substituent Effects
- Lipophilicity : Methylsulfanyl provides moderate lipophilicity, balancing solubility and cell permeability versus polar sulfamoyl (LMM5) or morpholine sulfonyl () groups .
- Bioactivity : Thiophene (compound 25) and indole () substituents prioritize aromatic interactions, while the target’s dimethylphenyl group may optimize hydrophobic binding in enzyme pockets .
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(methylsulfanyl)benzamide is a synthetic organic compound belonging to the oxadiazole class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity based on various research findings, including data tables and case studies.
Chemical Structure and Properties
The compound's structure includes an oxadiazole ring, a methylsulfanyl group, and a benzamide moiety. The molecular formula is , with a molecular weight of approximately 316.38 g/mol. The presence of the oxadiazole ring is significant as it contributes to the compound's biological properties.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Cellular Pathway Modulation : It can affect cellular pathways associated with cell proliferation and apoptosis.
- Receptor Interaction : The oxadiazole moiety can interact with various receptors, modulating their activity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that it has potential as an anticancer agent due to its ability to inhibit tumor cell proliferation.
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential for use as an antimicrobial agent.
- Anti-inflammatory Effects : Some studies have reported anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Data Table of Biological Activities
Case Studies
-
Anticancer Study :
A study evaluated the anticancer properties of the compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study highlighted the compound's potential as a lead for further development in cancer therapy. -
Antimicrobial Evaluation :
In another study, this compound was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to be between 8–32 µg/mL for various strains, demonstrating its effectiveness as an antimicrobial agent. -
Anti-inflammatory Research :
Research involving mouse models showed that administration of the compound resulted in decreased levels of pro-inflammatory cytokines in serum samples compared to control groups. This suggests its potential utility in managing conditions characterized by inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
